molecular formula C30H30N4O4S B11630709 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11630709
M. Wt: 542.6 g/mol
InChI Key: LWSHJRKHPCBBKO-UHFFFAOYSA-N
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Description

5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, carbamoyl, methoxy, and furan groups.

Preparation Methods

The synthesis of 5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves several steps. One common method includes the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at 80°C . This method is efficient and environmentally friendly.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano and methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include other dihydropyridine derivatives and compounds with cyano and carbamoyl groups. These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula

C30H30N4O4S

Molecular Weight

542.6 g/mol

IUPAC Name

5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C30H30N4O4S/c1-17-10-12-22(18(2)14-17)33-26(35)16-39-30-21(15-31)28(25-13-11-19(3)38-25)27(20(4)32-30)29(36)34-23-8-6-7-9-24(23)37-5/h6-14,28,32H,16H2,1-5H3,(H,33,35)(H,34,36)

InChI Key

LWSHJRKHPCBBKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(O4)C)C#N)C

Origin of Product

United States

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